3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
3-Allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole-derived compound characterized by:
- Core structure: A 2,3-dihydro-1,3-thiazole ring with a thioxo (S=) group at position 2 and an amino (-NH₂) group at position 2.
- Substituents:
- Allyl group (CH₂CHCH₂) at position 2.
- N-(4-methylphenyl)carboxamide at position 3.
The compound is also known by multiple synonyms, including 4-amino-3-prop-2-enyl-2-thioxo(1,3-thiazolin-5-yl)-N-(4-methylphenyl)carboxamide and 4-amino-N-(p-tolyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide . Its molecular formula is C₁₄H₁₅N₃OS₂, with a molecular weight of 313.41 g/mol.
Properties
IUPAC Name |
4-amino-N-(4-methylphenyl)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-3-8-17-12(15)11(20-14(17)19)13(18)16-10-6-4-9(2)5-7-10/h3-7H,1,8,15H2,2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXHSPHUXNQPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(C(=S)S2)CC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618073-60-2 | |
| Record name | 3-ALLYL-4-AMINO-N-(4-METHYLPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a member of the thiazole family, characterized by its unique structure that includes an allyl group and a methylphenyl substituent. This compound, with a molecular formula of C14H15N3OS2 and a molecular weight of approximately 315.41 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The structural features of 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide include:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Allyl Group : Contributes to the compound's reactivity.
- Methylphenyl Substituent : Enhances biological activity through hydrophobic interactions.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
In vitro studies have shown that 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide possesses significant antimicrobial properties. It has been tested against various pathogenic microorganisms including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The compound displayed varying degrees of inhibition against these organisms, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as:
- Topoisomerase Inhibition : The compound interacts with DNA topoisomerases, leading to DNA strand breaks.
A study reported that derivatives of thiazole compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity.
The biological activity of 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is believed to be mediated through several mechanisms:
- DNA Binding : The compound can bind to DNA and disrupt normal cellular processes.
- Enzyme Inhibition : It inhibits specific enzymes involved in cell division and proliferation.
Structure-Activity Relationship (SAR)
The effectiveness of 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can be attributed to its structural components. Comparative studies with similar compounds reveal that modifications in the substituents significantly affect their biological activity. For instance:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-amino-N-(4-chlorophenyl)-thiazole | C10H10ClN3OS | Anticancer |
| 5-bromo-N-(4-methylphenyl)-thiazolidin | C10H10BrN2OS | Antimicrobial |
These comparisons highlight how variations in substituents influence the overall efficacy of thiazole derivatives.
Case Studies
- Antimicrobial Efficacy Study : In a controlled laboratory setting, 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide was tested against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain.
- Anticancer Activity Assessment : A study involving human cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of approximately 25 µM.
Comparison with Similar Compounds
Structural and Functional Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
